molecular formula C15H11N3O3 B4957464 5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 6409-80-9

5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4957464
CAS No.: 6409-80-9
M. Wt: 281.27 g/mol
InChI Key: VBSYQDPHMQTLPS-UHFFFAOYSA-N
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Description

5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that features a pyrimidine ring fused with a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of a pyrrole derivative with a pyrimidine trione. One common method includes the reaction of 1-phenyl-1H-pyrrole-2-carbaldehyde with barbituric acid under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrrole or pyrimidine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    5-[(4-Methoxyphenyl)-2-furyl]methylene-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure with a methoxyphenyl group instead of a phenyl group.

    1,5-Dihydro-1H-pyrrol-2-yl]methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with a dihydropyrrole ring.

Uniqueness

The uniqueness of 5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of a pyrrole and pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-13-12(14(20)17-15(21)16-13)9-11-7-4-8-18(11)10-5-2-1-3-6-10/h1-9H,(H2,16,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSYQDPHMQTLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367684
Record name STK177922
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6409-80-9
Record name STK177922
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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